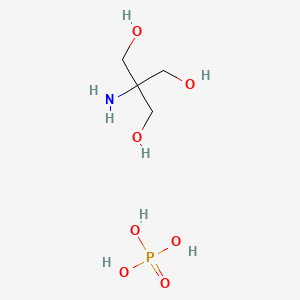
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate
Cat. No. B1229702
Key on ui cas rn:
6992-39-8
M. Wt: 219.13 g/mol
InChI Key: JLEXUIVKURIPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05045465
Procedure details


A sample of well agitated fermentation mixture (5.0 ml) is centrifuged for five minutes at 17,000 rpm in a centrifuge tube, the supernate decanted and discarded, and the pellet resuspended in 4.9 ml of 0.1M tris phosphate buffer. The tris phosphate buffer is prepared by dissolving 12.1 grams of Sigma Chem. Co. T-1503 Trizma base in 800 ml of deionized water, adjusting the pH at 25° C. to 7.5 with phosphoric acid and diluting with deionized water to a final volume of 1000 ml.
[Compound]
Name
mixture
Quantity
5 mL
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].[P:9](=[O:13])([OH:12])([OH:11])[OH:10]>O>[CH2:1]([OH:8])[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].[OH:11][P:9]([OH:13])([OH:12])=[O:10] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
mixture
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the supernate decanted
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving 12.1 grams of Sigma Chem
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 25° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(CO)(CO)N)O.OP(=O)(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
